

The Structure and Function of Azotobactin: A Technical Guide

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Abstract

Azotobactin, a high-affinity siderophore produced by the nitrogen-fixing soil bacterium *Azotobacter vinelandii*, is a critical component in the organism's strategy for metal ion acquisition. This guide provides an in-depth examination of the complex structure of **Azotobactin** and its multifaceted functions, extending beyond iron chelation to include the transport of other essential transition metals. We will explore the biosynthesis, transport, and regulation of **Azotobactin**, supported by quantitative data, detailed experimental protocols, and visual diagrams of its molecular pathways.

Introduction

Azotobacter vinelandii is a model organism for studying biological nitrogen fixation, a process catalyzed by the nitrogenase enzyme complex.[1] This enzymatic machinery has a substantial requirement for iron, as well as molybdenum or vanadium for alternative nitrogenases.[2] In iron-limited environments, *A. vinelandii* synthesizes and secretes siderophores, low-molecular-weight chelators, to scavenge these essential metals. **Azotobactin** is a prominent fluorescent, pyoverdine-type chromopeptide siderophore produced under these conditions.[2][3] Its primary role is to sequester ferric iron (Fe^{3+}) and transport it into the cell. However, its function is now understood to be broader, acting as a "metallophore" that also facilitates the uptake of molybdate and vanadate, which are crucial for the different forms of nitrogenase.[1][2]

The Molecular Structure of Azotobactin

Azotobactin possesses a characteristic modular structure composed of a fluorescent chromophore linked to a peptide chain. This intricate architecture is directly responsible for its potent metal-chelating properties.

The Chromophore

The core of **Azotobactin**'s structure is a tetracyclic chromophore, identified as (1S)-8,9-dihydroxy-4-oxo-2,3,4,5-tetrahydro-1H,10cH-3a,5,10b-triazaacephenanthrylene-1-carboxylic acid.[4] This moiety is derived from 2,3-diamino-6,7-dihydroxyquinoline and is responsible for the characteristic yellow-green fluorescence of **Azotobactin**. [3] The catechol group (8,9-dihydroxy) on the chromophore is one of the key iron-binding sites.[4]

The Peptide Chain

Attached to the chromophore is a decapeptide chain that contains a mix of proteinogenic and non-proteinogenic amino acids, as well as both L- and D-isomers. The exact sequence can vary between different **Azotobactin** variants. For example, the sequence for **Azotobactin** 87-I has been determined as L-Ser-D-Ser-L-Hse-Gly-D-threo- β -OH-Asp-L-Hse-L-Hse-L-Hse-D-N⁵-OH-N⁵-Acyl-Orn-L-Hse.[4] A common variant, **Azotobactin** 87-II, features a C-terminal L-homoserine lactone.[4]

Metal Chelation Sites

Azotobactin is a hexadentate ligand, meaning it forms six bonds with a central metal ion. The iron-coordinating groups are:

- A catechol group on the chromophore.[4]
- A β -hydroxy aspartic acid residue within the peptide chain.[4]
- A hydroxamate group formed by N⁵-hydroxyornithine and β -hydroxybutyric acid at the C-terminal end of the peptide chain.[4]

These three distinct functional groups provide a high affinity and specificity for ferric iron.

Quantitative Data

Summarizing the quantitative physicochemical properties of **Azotobactin** is crucial for understanding its function and for potential applications. While specific stability constants can vary with experimental conditions, the following table presents key available data.

Property	Value / Description	Reference(s)
Molecular Formula	C ₄₄ H ₅₉ N ₁₃ O ₂₃ (for a representative structure)	[4]
Molecular Weight	~1138 g/mol	[4]
Iron (Fe ³⁺) Affinity	Very high; Azotobactin forms a stable hexadentate complex. While a precise log K value is not readily available in the literature, it is comparable to other pyoverdine siderophores.	[2][3]
Molybdenum & Vanadium Binding	Forms strong complexes with molybdate and vanadate. The kinetics of complexation are faster than with Fe(III).	[1][2]
Fluorescence	Exhibits yellow-green fluorescence, which is quenched upon binding to iron. This property is often used for its detection and quantification.	[3]

Function of Azotobactin

Iron Acquisition

The primary and most well-understood function of **Azotobactin** is to secure iron for the cell. In the aerobic, neutral pH environment of the soil, iron exists predominantly as insoluble ferric hydroxides, making it biologically unavailable. **Azotobactin**, with its high affinity for Fe³⁺, solubilizes this iron and transports it back to the bacterial cell via a specific receptor-mediated uptake system.

Molybdenum and Vanadium Uptake

Nitrogen fixation in *A. vinelandii* can be catalyzed by three different nitrogenases: the primary molybdenum-iron (MoFe) nitrogenase, and the alternative vanadium-iron (VFe) and iron-only (FeFe) nitrogenases. **Azotobactin** has been shown to be a "metallophore," capable of binding and facilitating the uptake of molybdate and vanadate, the essential cofactors for the MoFe and VFe nitrogenases, respectively.[1][2] Interestingly, the kinetics of complexation with molybdate and vanadate are faster than with ferric iron, providing a kinetic advantage in acquiring these metals even in the presence of excess iron.[2]

Regulation of Nitrogenase Expression

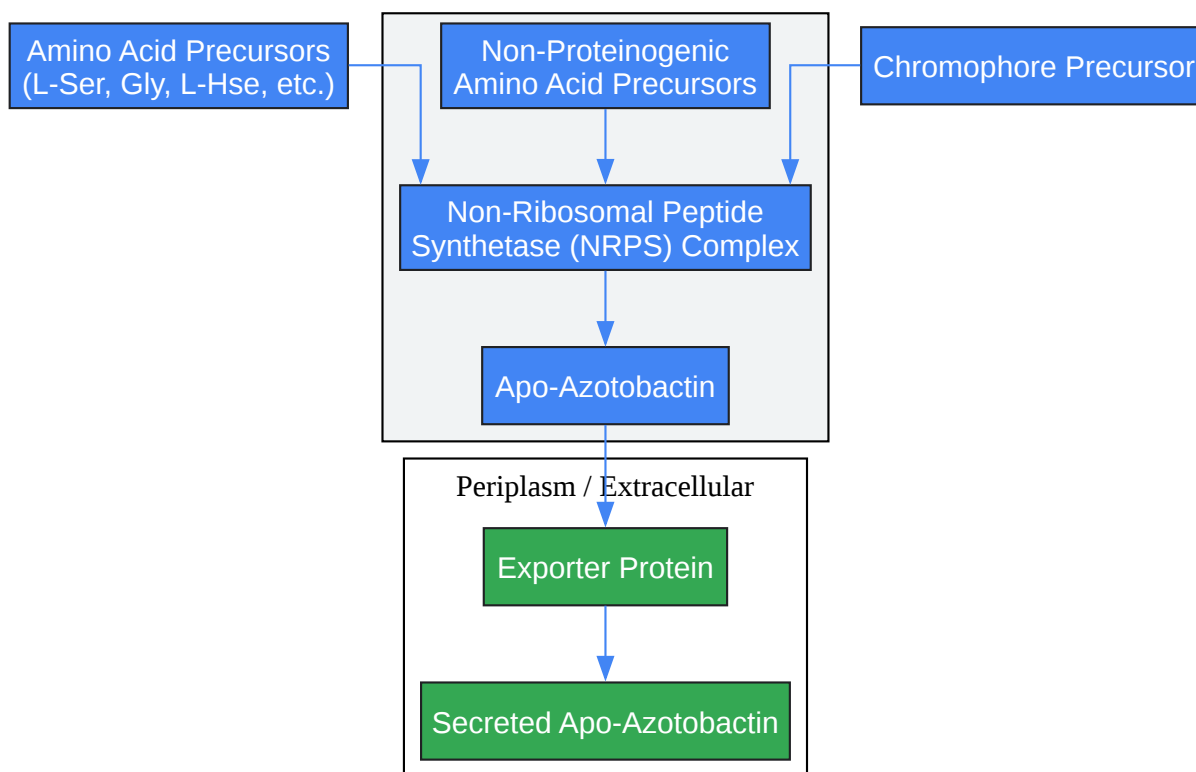
Molybdenum availability has been shown to influence the type of siderophore produced by *A. vinelandii*. In molybdenum-supplemented, iron-deficient media, **Azotobactin** is the predominant siderophore, whereas catechol siderophores are more prevalent in molybdenum-free conditions.[5] This suggests a coordinated regulation between metal cofactor availability and the specific mechanisms for their acquisition.

Biosynthesis, Transport, and Regulation

The production and utilization of **Azotobactin** are tightly regulated processes involving complex genetic and protein machinery.

Biosynthesis Pathway

Azotobactin is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) complex. NRPSs are large, multi-domain enzymes that act as an assembly line to build complex peptides. The genetic blueprint for this synthesis is encoded in a biosynthetic gene cluster (BGC). In *A. vinelandii*, two gene clusters have been identified that are involved in the production of **Azotobactin** and catechol siderophores.[5] The NRPS machinery dictates the sequence and modification of the amino acid residues in the peptide chain.

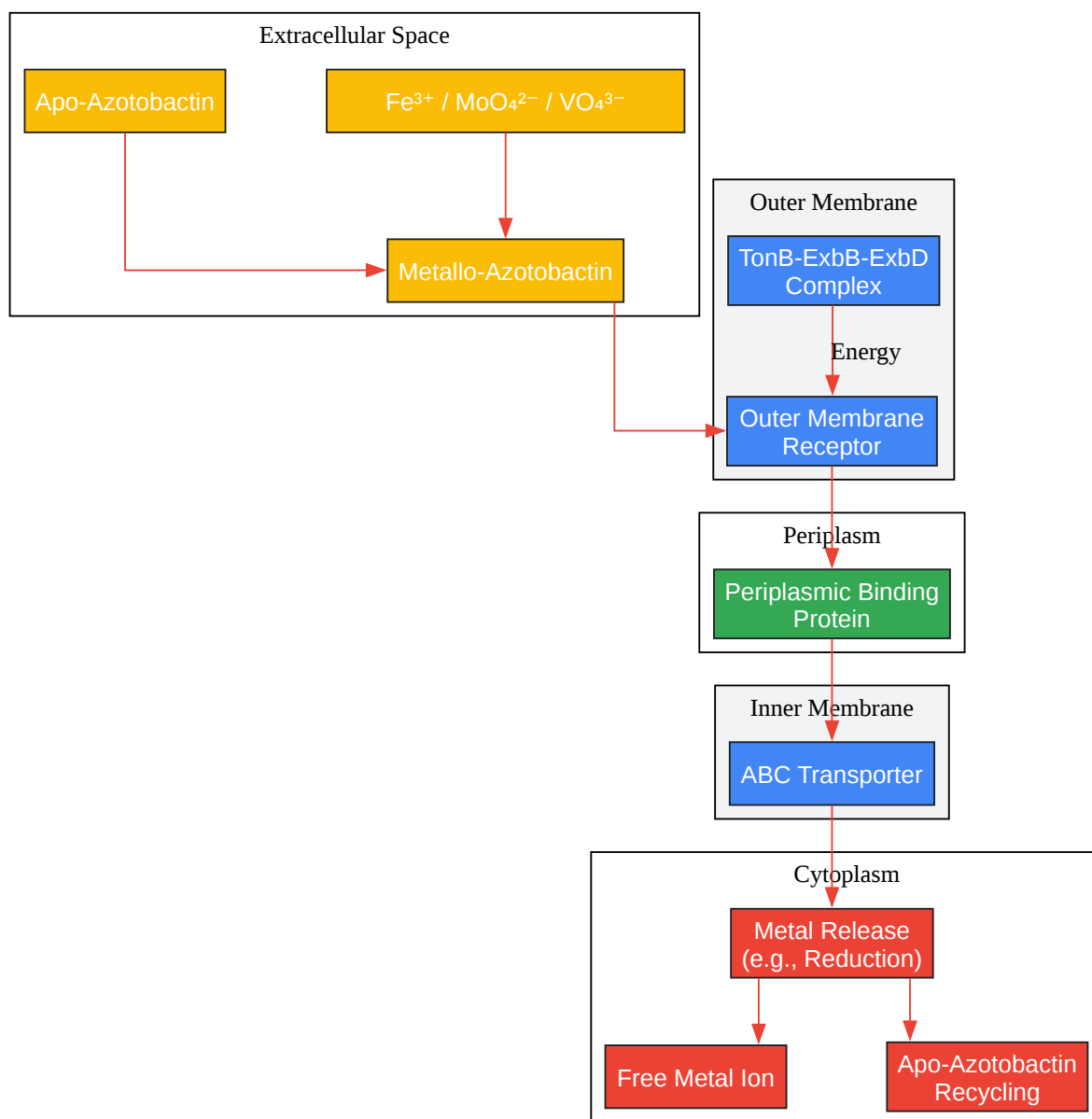


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Caption: Simplified workflow for the biosynthesis and export of **Azotobactin**.

Transport Mechanism

Once secreted, apo-**Azotobactin** (the metal-free form) binds to a target metal ion. The resulting metallo-**Azotobactin** complex is recognized by a specific outer membrane receptor. The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force of the inner membrane. After entering the periplasm, the complex is likely bound by a periplasmic binding protein and transported across the cytoplasmic membrane by an ABC transporter. Inside the cytoplasm, the metal is released, possibly through a reduction of the metal ion, and the apo-siderophore can be recycled.

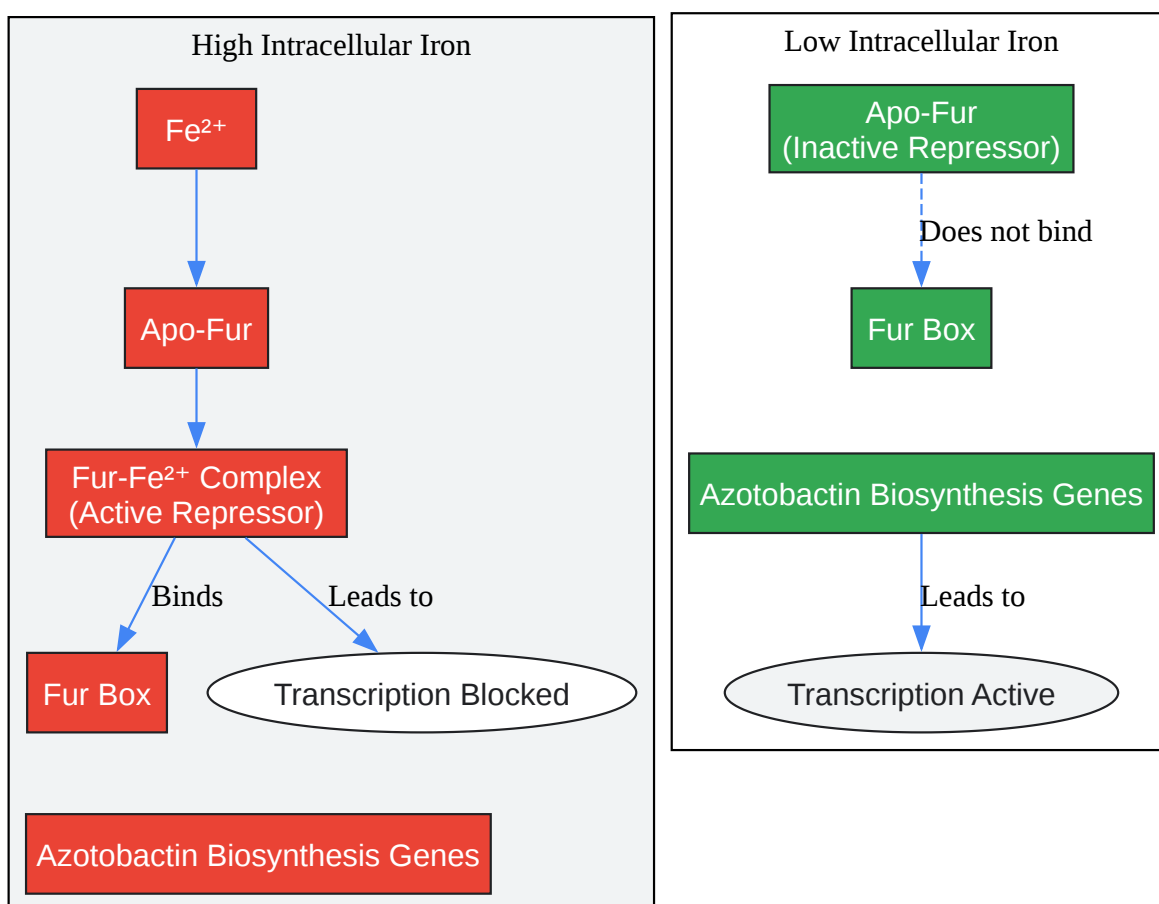


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Caption: Proposed transport mechanism for Metallo-**Azotobactin** into the cell.

Regulation of Production

The biosynthesis of **Azotobactin** is tightly regulated by the availability of iron. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.[6] In iron-replete conditions, Fur binds to Fe^{2+} as a cofactor, and the Fur- Fe^{2+} complex acts as a transcriptional repressor. It binds to a specific DNA sequence, known as the "Fur box," located in the promoter region of the **Azotobactin** biosynthesis genes, thereby blocking their transcription.[6] When intracellular iron levels are low, Fur exists in its apo-form, which cannot bind to the Fur box. This relieves the repression and allows for the transcription of the biosynthesis genes and the production of **Azotobactin**.



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Caption: Regulation of **Azotobactin** biosynthesis by the Fur protein.

Experimental Protocols

The study of **Azotobactin** involves a range of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of **Azotobactin**

This protocol is adapted from general methods for siderophore purification.

- **Bacterial Culture:** Inoculate *A. vinelandii* in an iron-deficient minimal medium. To ensure iron limitation, the medium can be treated with Chelex-100 resin or supplemented with an iron chelator like 2,2'-bipyridyl. Incubate the culture with shaking for 24-48 hours.[\[7\]](#)
- **Supernatant Collection:** Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes). Collect the supernatant, which contains the secreted **Azotobactin**.[\[7\]](#)
- **Siderophore Adsorption:** Acidify the supernatant to approximately pH 6.5. Add an adsorbent resin such as Amberlite XAD-4 (or similar) and stir for several hours at 4°C to allow the **Azotobactin** to bind to the resin.[\[7\]](#)
- **Elution:** Filter to collect the resin and wash with deionized water to remove unbound components. Elute the **Azotobactin** from the resin using 100% methanol.[\[7\]](#)
- **Concentration:** Evaporate the methanol from the eluate under reduced pressure to obtain the crude **Azotobactin** extract.
- **HPLC Purification:** Reconstitute the dried extract in a suitable solvent (e.g., 5% acetonitrile in water with 0.1% trifluoroacetic acid). Purify the **Azotobactin** using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Elute with a gradient of increasing acetonitrile concentration. Monitor the eluent with a UV-Vis detector at a wavelength appropriate for the chromophore (e.g., ~400 nm) and a fluorescence detector.[\[4\]](#)
[\[8\]](#)
- **Fraction Collection and Analysis:** Collect the fractions corresponding to the fluorescent peaks. Verify the purity of the fractions by analytical HPLC and mass spectrometry.

Structural Elucidation

- Mass Spectrometry (MS):
 - Sample Preparation: Prepare the purified **Azotobactin** in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).
 - Analysis: Utilize high-resolution mass spectrometry (e.g., ESI-Q-TOF or Orbitrap) to determine the accurate mass of the parent ion and its fragmentation pattern (MS/MS). This data is used to confirm the elemental composition and to deduce the amino acid sequence by analyzing the fragmentation of the peptide backbone.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve a highly purified and concentrated sample of **Azotobactin** in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
 - Data Acquisition: Perform a suite of 2D NMR experiments, including:
 - COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same amino acid residue.
 - TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which helps in determining the sequence of amino acids and the 3D conformation.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
 - HMBC (Heteronuclear Multiple Bond Correlation): To correlate protons with carbons that are 2-3 bonds away, which is crucial for linking amino acid residues and connecting the peptide chain to the chromophore.[\[4\]](#)
 - Data Analysis: The collective data from these experiments allows for the complete assignment of all proton, carbon, and nitrogen signals and the elucidation of the full

covalent structure of **Azotobactin**.

Conclusion

Azotobactin is a sophisticated natural product with a structure finely tuned for the acquisition of essential metal ions. Its role as a metallophore highlights the intricate strategies evolved by microorganisms to thrive in nutrient-limited environments. A thorough understanding of **Azotobactin**'s structure, function, and regulatory networks is not only fundamental to microbial physiology but also presents opportunities for biotechnological applications, such as the development of novel antibiotics that target iron acquisition pathways or the use of siderophores in bioremediation. Further research into the specific quantitative aspects of its metal binding and the detailed molecular interactions with its transport machinery will continue to illuminate the vital role of this fascinating molecule.

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